Methyl 5-aminonorpinane-1-carboxylate;hydrochloride
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Overview
Description
Methyl 5-aminonorpinane-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by its molecular structure, which includes a methyl group, an amino group, and a carboxylate group attached to a norpinane ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminonorpinane-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the norpinane ring. One common synthetic route is the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions for these steps may include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminonorpinane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The reaction conditions may vary depending on the specific reaction, but they often involve the use of solvents, temperature control, and specific catalysts.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted or addition products
Scientific Research Applications
Methyl 5-aminonorpinane-1-carboxylate;hydrochloride is widely used in scientific research due to its unique chemical properties and versatility. It is employed in various fields, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used to create new compounds with specific properties, such as increased stability or reactivity.
Biology: In biological research, this compound is used to study the interactions between proteins and small molecules. It can serve as a probe to investigate the binding affinity and specificity of various biological targets.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used as a precursor for the synthesis of pharmaceuticals or as a component in drug delivery systems.
Industry: In industry, this compound is utilized in the development of new materials and technologies. It can be incorporated into polymers, coatings, and other products to enhance their performance and functionality.
Mechanism of Action
The mechanism by which Methyl 5-aminonorpinane-1-carboxylate;hydrochloride exerts its effects depends on its specific application
Molecular Targets and Pathways: The molecular targets of this compound may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes.
Pathways Involved: The pathways involved in the mechanism of action may vary depending on the specific application. For example, in drug development, the compound may interact with signaling pathways to produce therapeutic effects. In material science, it may influence the properties of materials through its interactions with other components.
Comparison with Similar Compounds
Methyl 5-aminopentanoate;hydrochloride
Methyl 5-aminohexanoate;hydrochloride
Methyl 5-aminooctanoate;hydrochloride
Uniqueness: Methyl 5-aminonorpinane-1-carboxylate;hydrochloride stands out due to its specific molecular structure, which includes the norpinane ring. This structure imparts unique chemical properties that differentiate it from other similar compounds. These properties may include increased stability, reactivity, or binding affinity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)8-3-2-4-9(10,5-8)6-8;/h2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZDIVOOTSBZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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